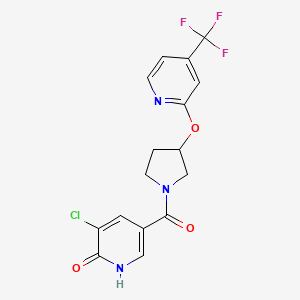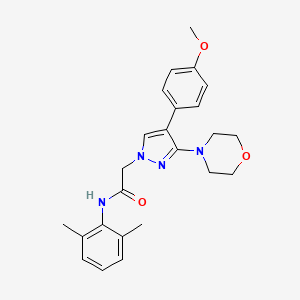![molecular formula C20H21N3O4 B2537589 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea CAS No. 895416-14-5](/img/structure/B2537589.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone moiety, and a phenylurea moiety. The dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that contains a benzene ring fused to a dioxin ring . Pyrrolidinone is a five-membered lactam (a cyclic amide) and phenylurea is a type of urea containing a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the appropriate precursors for each of the three moieties. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin moiety would likely contribute to the planarity of the molecule, while the pyrrolidinone and phenylurea moieties could introduce some degree of non-planarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Inhibitory Mechanisms and Synthesis
One study highlights the synthesis and evaluation of derivatives, including compounds related to "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," for their inhibitory action against specific enzymes or biological processes. For instance, Isatin 1,2,3-triazoles, structurally related to the given compound, demonstrated potent inhibitory effects against caspase-3, suggesting potential applications in therapeutic interventions for diseases involving apoptosis (Yang Jiang & Trond Vidar Hansen, 2011).
Antibacterial and Antifungal Activities
Another area of research involves the synthesis and pharmacological evaluation of novel derivatives for antimicrobial activities. A study synthesized and characterized new series of derivatives, revealing significant antibacterial and antifungal effects against various microorganisms, indicating the compound's utility in developing new antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).
Antioxidant Properties
The antioxidant capabilities of derivatives have also been investigated. Research focusing on oxidized flavonoid derivatives, related to the structure and reactive nature of "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," has contributed to understanding the scavenging mechanisms of reactive oxygen species (ROS), with implications for designing antioxidants based on these structural motifs (V. Krishnamachari, L. Levine, & P. Paré, 2002).
Synthetic Methodologies
Synthesis and characterization of compounds with structural similarities to the given chemical have facilitated advancements in chemical synthesis methodologies. One study describes the synthesis of 2,3-dihydrobenzo[1,4]dioxine and derivatives through a tandem palladium-catalyzed process, showcasing novel routes for constructing complex molecules that could be applied to a wide range of chemical synthesis challenges (B. Gabriele et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h2-8,12,14H,9-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQQFYABNECLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

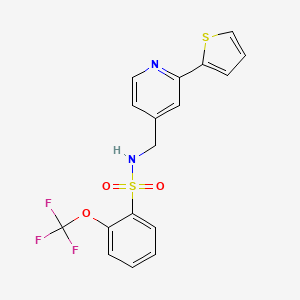



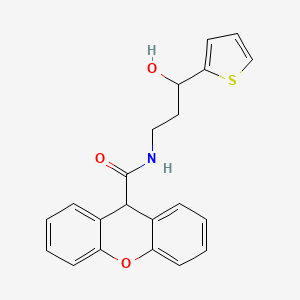
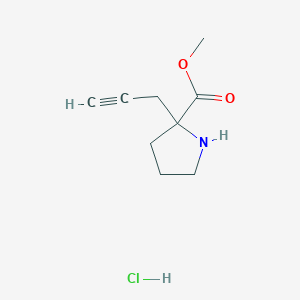
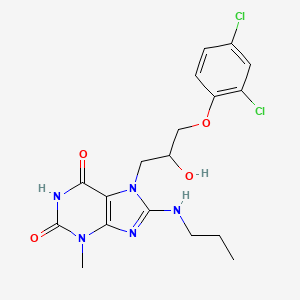
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)


